![molecular formula C30H24KN4O8+ B1666441 Azilsartan-Kamedoxomil CAS No. 863031-24-7](/img/structure/B1666441.png)
Azilsartan-Kamedoxomil
Übersicht
Beschreibung
Azilsartan Kamedoxomil ist ein Angiotensin-II-Rezeptorblocker (ARB), der hauptsächlich zur Behandlung von Bluthochdruck eingesetzt wird. Es handelt sich um ein Prodrug, das im Magen-Darm-Trakt zu seiner aktiven Form, Azilsartan, hydrolysiert wird. Azilsartan Kamedoxomil blockiert selektiv die Bindung von Angiotensin II an den AT1-Rezeptor und hemmt so dessen vasokonstriktive und aldosteron-sekretierende Wirkungen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Mechanism of Action
Azilsartan acts by selectively blocking the AT1 receptors for angiotensin II, which leads to vasodilation and a subsequent reduction in blood pressure. It has a high affinity for these receptors—over 10,000 times greater than for AT2 receptors—contributing to its effectiveness in managing hypertension .
Pharmacokinetics
After oral administration, azilsartan is rapidly converted to its active form, azilsartan, with an estimated bioavailability of 60%. Peak plasma concentrations occur within 1 to 3 hours post-dose, and its elimination half-life is approximately 11 hours . Azilsartan does not require dose adjustments in patients with renal or hepatic dysfunction, making it a versatile option in hypertensive patients with comorbidities .
Treatment of Hypertension
Azilsartan is primarily used for managing essential hypertension in adults. Clinical studies have demonstrated its effectiveness compared to other antihypertensive agents:
- Efficacy Comparisons : In randomized controlled trials, azilsartan has shown superior blood pressure reduction compared to other ARBs like valsartan and olmesartan. For instance, in a study involving 622 patients, azilsartan resulted in a significant reduction in systolic blood pressure (−21.8 mmHg) compared to candesartan (−17.5 mmHg) .
- Combination Therapy : Azilsartan is often used in combination with thiazide diuretics (e.g., chlorthalidone) or calcium channel blockers (e.g., amlodipine) for enhanced efficacy. Studies indicate that combinations yield better blood pressure control than monotherapy .
Off-Label Uses
Azilsartan has been explored for several off-label applications:
- Diabetes and Renal Protection : There is evidence suggesting that azilsartan may help decrease the progression of albuminuria in diabetic patients . Its favorable profile in patients with chronic kidney disease has been highlighted, as it does not necessitate dosage adjustments even in severe cases .
- Atrial Fibrillation Prevention : Some studies have indicated potential benefits in preventing atrial fibrillation recurrence among hypertensive patients with diabetes .
Case Studies and Research Findings
Case Study 1: Efficacy in Elderly Patients
A study involving elderly hypertensive patients demonstrated that azilsartan effectively lowered blood pressure without significant adverse effects. The mean age of participants was 67 years, and the treatment resulted in a consistent reduction of both systolic and diastolic blood pressure over a 16-week period .
Case Study 2: Renal Impairment
Research has shown that azilsartan can be safely administered to patients with varying degrees of renal impairment. A retrospective analysis involving hemodialysis patients indicated a significant blood pressure decrease alongside improved cardiac markers after six months of therapy .
Comparative Efficacy Table
Wirkmechanismus
Target of Action
Azilsartan kamedoxomil is a prodrug that is metabolized to azilsartan . Azilsartan is an angiotensin II receptor blocker (ARB), specifically targeting the angiotensin II type 1 receptor (AT1 receptor) . The AT1 receptor is a key player in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance.
Mode of Action
Azilsartan, the active metabolite of azilsartan kamedoxomil, acts as an antagonist at the AT1 receptor . By blocking the action of angiotensin II, a potent vasoconstrictor, at the AT1 receptor, azilsartan prevents angiotensin II from exerting its effects, which include vasoconstriction, stimulation of synthesis and release of aldosterone, cardiac stimulation, and renal reabsorption of sodium .
Biochemical Pathways
The primary biochemical pathway affected by azilsartan is the RAAS. Under normal conditions, angiotensin II binds to the AT1 receptor, leading to vasoconstriction and an increase in blood pressure. Azilsartan blocks this interaction, resulting in vasodilation and a decrease in blood pressure .
Pharmacokinetics
Azilsartan kamedoxomil is quickly absorbed from the gut, independently of food intake . It is a prodrug that is hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract during absorption . The elimination half-life of azilsartan is approximately 11 hours . It is excreted in the feces (55%) and urine (42%) .
Result of Action
The primary result of azilsartan’s action is a reduction in blood pressure. By blocking the AT1 receptor, azilsartan prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This leads to vasodilation, reduced aldosterone release, and reduced sympathetic stimulus of vessels and kidneys , ultimately resulting in lowered blood pressure .
Action Environment
Azilsartan kamedoxomil is effective in lowering blood pressure in a variety of environments and patient populations. It is used to treat hypertension in adults, either alone or in combination with other antihypertensive agents .
Biochemische Analyse
Biochemical Properties
Azilsartan Kamedoxomil plays a significant role in biochemical reactions. It blocks the vasoconstrictor and aldosterone-secreting effects of angiotensin II by selectively blocking the binding of angiotensin II to the AT1 receptor in many tissues, such as vascular smooth muscle and the adrenal gland . This interaction with the AT1 receptor is crucial in its function as an antihypertensive agent.
Cellular Effects
Azilsartan Kamedoxomil has profound effects on various types of cells and cellular processes. It influences cell function by blocking the action of angiotensin II, a hormone that contracts blood vessels and reduces water excretion through the kidneys . This blockade can lead to vasodilation and a decrease in blood pressure .
Molecular Mechanism
The molecular mechanism of Azilsartan Kamedoxomil involves its conversion to azilsartan, which selectively binds to AT1 receptors as an antagonist, blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II . This action inhibits the pressor effects of angiotensin II in a dose-related manner .
Temporal Effects in Laboratory Settings
The effects of Azilsartan Kamedoxomil over time in laboratory settings have been observed. Significant degradation was observed during acid, base, peroxide, water hydrolysis, and 75% relative humidity studies . The mass balance of Azilsartan Kamedoxomil was close to 100% in all the stress conditions .
Metabolic Pathways
After Azilsartan Kamedoxomil is hydrolyzed into its active metabolite, azilsartan, it is metabolized to two primary metabolites, which are pharmacologically inactive. The major metabolite in plasma is metabolite M-II, which is formed via O-dealkylation mediated by CYP2C9 .
Transport and Distribution
The volume of distribution of Azilsartan Kamedoxomil is approximately 16 L . In rats, a minimal amount of radiolabelled drug crossed the blood-brain barrier . Azilsartan Kamedoxomil crossed the placental barrier in pregnant rats and was distributed to the fetus .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Azilsartan Kamedoxomil umfasst mehrere Schritte. Ein wichtiger Schritt ist die Reaktion von 2-Ethoxy-1-{[2’-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazol-7-carbonsäure mit (5-Methyl-2-oxo-1,3-dioxol-4-yl)methylchlorid in Gegenwart einer Base . Die Reaktion wird typischerweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsverfahren
Die industrielle Produktion von Azilsartan Kamedoxomil folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die strikte Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird häufig durch Kristallisation und Reinigungsschritte gewonnen, um pharmazeutische Standards zu erfüllen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Azilsartan Kamedoxomil unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitutionsreaktionen.
Häufige Reagenzien und Bedingungen
Hydrolyse: Im Magen-Darm-Trakt wird Azilsartan Kamedoxomil in Gegenwart von Wasser und Enzymen zu Azilsartan hydrolysiert.
Oxidation: Azilsartan kann in Gegenwart von Oxidationsmitteln wie Wasserstoffperoxid Oxidationsreaktionen eingehen.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere am Benzimidazolring.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das durch die Hydrolyse von Azilsartan Kamedoxomil entsteht, ist Azilsartan, die aktive Form des Arzneimittels. Oxidations- und Substitutionsreaktionen können zur Bildung verschiedener Metaboliten und Derivate führen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Losartan
- Valsartan
- Irbesartan
- Candesartan
Einzigartigkeit
Azilsartan Kamedoxomil ist unter den ARBs einzigartig aufgrund seiner hohen Potenz und seiner lang anhaltenden Wirkung. Es hat sich gezeigt, dass es eine bessere Blutdruckkontrolle bietet als andere ARBs, was es zu einer wertvollen Option für Patienten mit Bluthochdruck macht .
Eigenschaften
CAS-Nummer |
863031-24-7 |
---|---|
Molekularformel |
C30H24KN4O8+ |
Molekulargewicht |
607.6 g/mol |
IUPAC-Name |
potassium;(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C30H24N4O8.K/c1-3-38-28-31-23-10-6-9-22(27(35)39-16-24-17(2)40-30(37)41-24)25(23)34(28)15-18-11-13-19(14-12-18)20-7-4-5-8-21(20)26-32-29(36)42-33-26;/h4-14H,3,15-16H2,1-2H3,(H,32,33,36);/q;+1 |
InChI-Schlüssel |
IHWFKDWIUSZLCJ-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)[N-]5)C(=O)OCC6=C(OC(=O)O6)C.[K+] |
Isomerische SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=N5)[O-])C(=O)OCC6=C(OC(=O)O6)C.[K+] |
Kanonische SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OCC6=C(OC(=O)O6)C.[K+] |
Aussehen |
Solid powder |
Key on ui other cas no. |
863031-24-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO. |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TAK-491; TAK 491; TAK491; Azilsartan Medoxomil; Azilsartan medoxomilpotassium; Azilsartan kamedoxomil; Brand name Edarbi. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.